molecular formula C8H8N2O4 B1308272 Methyl 4-amino-3-nitrobenzoate CAS No. 3987-92-6

Methyl 4-amino-3-nitrobenzoate

Cat. No.: B1308272
CAS No.: 3987-92-6
M. Wt: 196.16 g/mol
InChI Key: HNTLUEZVPLRQEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-amino-3-nitrobenzoate is a useful research compound. Its molecular formula is C8H8N2O4 and its molecular weight is 196.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Organic Chemistry Education

Kam, Levonis, and Schweiker (2020) detailed the synthesis of 4-amino-3-nitrobenzoic acid methyl ester as an experiment in introductory organic chemistry courses. This synthesis involved a simple Fischer esterification reaction and served as an educational tool for understanding basic organic chemistry principles, showcasing the practical applications of this compound in academia (Kam, Levonis, & Schweiker, 2020).

2. Hydrogen-bonded Molecular Chains

Portilla et al. (2007) explored the hydrogen-bonded chains in methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate. Their study focused on the molecular structure and bonding, highlighting its potential in advanced materials and pharmaceutical research. This work emphasizes the importance of studying the molecular interactions and structural properties of chemical compounds like methyl 4-amino-3-nitrobenzoate (Portilla et al., 2007).

3. Molecular Structure Analysis

Another study by Portilla et al. (2007) investigated the hydrogen-bonded sheets in methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate. This work provided insights into the molecular structure and bonding of the compound, contributing to the understanding of its physical and chemical properties, which is vital for the development of new materials and pharmaceuticals (Portilla et al., 2007).

4. Pharmaceutical Intermediates

Xiao (2007) conducted research on the synthesis of pharmaceutical intermediates, including Methyl 3-methyl-4-[(1-oxobuthyl)amino]-5-nitrobenzoate. This study highlights the role of this compound in the pharmaceutical industry, specifically in the synthesis of various drug intermediates (Xiao, 2007).

5. Chemical Synthesis Methodologies

Research by Li-jun (2008) focused on improving the synthesis methodologies of chemicals related to this compound. This study underscores the compound's significance in the development of efficient and cost-effective chemical synthesis processes, which are crucial for industrial applications (Li-jun, 2008).

6. Cancer Research

Chen et al. (2011) investigated the effect of 4-methyl-3-nitrobenzoic acid on non-small cell lung cancer cell migration. Their findings contribute to understanding the potential therapeutic applications of this compound derivatives in cancer treatment (Chen et al., 2011).

7. Solubility and Physical Chemistry

Acree, Bowen, Horton, and Abraham (2017) conducted a study on the solubility and physical chemistry aspects of 3-methyl-4-nitrobenzoic acid. Understanding solubility and other physical properties of such compounds is vital for various applications, including pharmaceutical formulation and chemical process design (Acree et al., 2017).

8. Environmental and Microbial Studies

Hallas and Alexander (1983) researched the microbial transformation of nitroaromatic compounds in sewage effluent, providing insights into the environmental behavior and biodegradation pathways of compounds similar to this compound. This research is crucial for understanding the environmental impact and biodegradability of such chemicals (Hallas & Alexander, 1983).

Safety and Hazards

“Methyl 4-amino-3-nitrobenzoate” is classified as having acute toxicity (Category 4, Oral) according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Properties

IUPAC Name

methyl 4-amino-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-14-8(11)5-2-3-6(9)7(4-5)10(12)13/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNTLUEZVPLRQEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60398117
Record name methyl 4-amino-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60398117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3987-92-6
Record name Methyl 4-amino-3-nitrobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3987-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 4-amino-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60398117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-amino-3-nitrobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a mixture of 4-amino-3-nitro-benzoic acid (10.0 g, 54.9 mmol) suspended in methanol (150 mL) was added thiony chloride (3.99 mL, 54.9 mmol). The mixture was heated to reflux overnight, then cooled to room temperature and filtered. The solid recovered by filtration was rinsed with cold methanol and dried to give 8.68 g (81%) of 4-amino-3-nitro-benzoic acid methyl ester.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3.99 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Thionyl chloride (19.4 g, 164.85 mmol) was added to a solution of 4-amino-3-nitrobenzoic acid (20 g, 109.89 mmol) in methanol (200 mL) at 0° C. The resulting mixture was then refluxed for 12 h. The reaction mixture was allowed to cool to room temperature. The yellow solid precipitated was filtered and dried to afford the title compound (22 g, yield: 100%) as a solid. 1H-NMR (CDCl3, 300 MHz): δ 8.85 (d, 1H), 7.99 (dd, 1H), 6.83 (d, 1H), 6.40 (s, 2H), 3.90 (s, 3H).
Quantity
19.4 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Yield
100%

Synthesis routes and methods III

Procedure details

To a mixture of 4-amino-3-nitro-benzoic acid (10.0 g, 54.9 mm0l) suspended in methanol (150 mL) was added thionyl chloride (3.99 mL, 54.9 mmol). The mixture was heated to reflux overnight, then cooled to room temperature and filtered. The solid recovered by filtration was rinsed with cold methanol and dried to give 8.68 g (81%) of 4-amino-3-nitro-benzoic acid methyl ester.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3.99 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-amino-3-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-amino-3-nitrobenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 4-amino-3-nitrobenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-amino-3-nitrobenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-amino-3-nitrobenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-amino-3-nitrobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.